The Chemical, Environmental, and Pharmacological Profile of 2(3H)-Benzothiazolimine, 3-phenyl-
The Chemical, Environmental, and Pharmacological Profile of 2(3H)-Benzothiazolimine, 3-phenyl-
Executive Summary
2(3H)-Benzothiazolimine, 3-phenyl- (CAS: 46493-66-7), frequently abbreviated in environmental literature as PBI (3-phenyl-1,3-benzothiazol-2-imine), is a complex heterocyclic compound that occupies a unique dual role in modern chemistry[1]. Industrially, it is an emerging environmental contaminant intrinsically linked to the degradation of rubber vulcanization accelerators found in Tire Wear Particles (TWP) and artificial turf[2]. Pharmacologically, the benzothiazolimine core serves as a privileged scaffold in drug discovery, exhibiting potent anthelmintic, antimicrobial, and pro-apoptotic properties[3][4].
This whitepaper provides an in-depth technical analysis of PBI, synthesizing its physicochemical properties, environmental ecotoxicology, pharmacological utility, and the validated methodologies required for its synthesis and analytical detection.
Physicochemical Architecture & Structural Dynamics
The molecular architecture of PBI consists of a benzothiazole core where the endocyclic nitrogen at position 3 is substituted with a phenyl group, and the carbon at position 2 is double-bonded to an exocyclic imine (=NH) group. This specific substitution pattern locks the molecule into the imino tautomeric form, preventing it from tautomerizing into the more common 2-(phenylamino)benzothiazole structure.
This structural rigidity heavily influences its lipophilicity and receptor-binding capabilities. The quantitative physicochemical properties of PBI are summarized below[1][5].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Environmental Significance |
| Molecular Formula | C₁₃H₁₀N₂S | Defines the foundational heterocyclic scaffold. |
| Molecular Weight | 226.30 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5). |
| LogP (Octanol/Water) | ~3.5 | Indicates moderate-to-high lipophilicity; drives bioaccumulation in aquatic species and facilitates blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area | 52.4 Ų | Ensures excellent membrane permeability in pharmacological assays. |
| Hydrogen Bond Donors | 1 (Exocyclic =NH) | Critical for target protein binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 2 (N, S) | Facilitates interaction with aqueous environmental matrices. |
Environmental Chemistry: The TWP Leaching Paradigm
In recent years, PBI has been identified as a critical marker of anthropogenic pollution, specifically originating from Tire Wear Particles (TWP) and crumb rubber used in artificial turf[2][6]. Benzothiazole derivatives (such as 2-mercaptobenzothiazole, MBT) are universally utilized as vulcanization accelerators in tire manufacturing. Under environmental weathering, mechanical abrasion, and photolytic degradation, these precursors transform and leach into stormwater runoff as complex mixtures containing PBI, N,N′-diphenylguanidine (DPG), and 6PPD-quinone[7][8].
Ecotoxicology and Bioaccumulation
High-resolution Nontargeted Analysis (NTA) has correlated the presence of benzothiazolimines in aquatic ecosystems with severe developmental toxicity[8]. In model organisms such as the fathead minnow (Pimephales promelas), exposure to TWP leachates containing PBI induces phenotypic abnormalities, including hatch severity and lack of pigmentation, driven by the compound's LogP (~3.5) which promotes rapid bioaccumulation in lipid-rich tissues[6].
Caption: Environmental leaching pathway of PBI from tire wear particles to aquatic toxicity.
Pharmacological Utility & Drug Discovery
Beyond its environmental footprint, the 2-iminobenzothiazoline scaffold is highly prized in medicinal chemistry. The rigid, planar nature of the benzothiazole ring allows for precise intercalation or binding within enzymatic active sites.
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Anthelmintic Activity: High-throughput screening (HTS) utilizing Caenorhabditis elegans motility assays has identified benzothiazol-2-imine derivatives as potent anthelmintic agents. These compounds disrupt nematode neuromuscular function, providing a foundation for novel nematocides that bypass existing drug resistance mechanisms[3].
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Pro-Apoptotic Agents (Oncology): Benzothiazole derivatives have been investigated for their ability to reactivate apoptotic pathways in chemo-resistant cancers. By acting as BH3 mimetics, they inhibit anti-apoptotic Bcl-2 family proteins, forcing malignant cells into programmed cell death[9].
Synthetic Methodology: The Hugershoff Reaction
The most robust and historically validated method for synthesizing the 2-aminobenzothiazole and 2-iminobenzothiazoline core is the Hugershoff Reaction [10][11]. This pathway involves the oxidative cyclization of an arylthiourea intermediate using a halogen-based oxidizing agent (typically bromine) in an acidic environment.
Mechanistic Causality: Bromine acts as a potent electrophile, attacking the sulfur atom of the thiourea intermediate to form a highly reactive sulfenyl bromide. This creates a localized electrophilic center that drives an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, closing the thiazole ring[12]. Glacial acetic acid is utilized as the solvent because its polar, protic nature stabilizes the transition states while preventing the over-oxidation of the sulfur atom that commonly occurs in aprotic environments.
Caption: Workflow for the Hugershoff synthesis of the benzothiazolimine scaffold.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary Quality Assurance/Quality Control (QA/QC) checkpoints.
Protocol 1: Nontargeted LC-MS/MS Analysis of PBI in TWP Leachate
Purpose: To accurately quantify and confirm the presence of PBI in complex environmental stormwater matrices[6][8].
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Sample Preparation & SPE:
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Filter 500 mL of stormwater through a 0.45 µm glass fiber filter to remove large particulates.
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Causality: Solid Phase Extraction (SPE) using an HLB (Hydrophilic-Lipophilic Balance) cartridge is required to concentrate the trace-level organic contaminants while discarding inorganic salts.
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Self-Validation: Spike the sample with a stable isotope-labeled surrogate internal standard (e.g., D5-Atrazine) prior to extraction to calculate matrix recovery rates.
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Chromatographic Separation:
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Inject 10 µL into an LC system equipped with a C18 reversed-phase column.
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Causality: The hydrophobic nature of PBI (LogP 3.5) dictates the use of a C18 column to ensure adequate retention and separation from highly polar matrix interferents. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.
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High-Resolution Mass Spectrometry (HRMS):
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Analyze using a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode.
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Data Processing: Apply Mass Defect Filtering (MDF). Because rubber additives have distinct mass defects compared to natural organic matter, MDF computationally isolates the PBI signal (exact mass: 226.0565 Da) from background noise.
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Protocol 2: Chemical Synthesis of 3-phenyl-2-iminobenzothiazoline
Purpose: Laboratory-scale synthesis of the target compound via the Hugershoff oxidative cyclization[11][13].
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Thiourea Formation:
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In a 250 mL round-bottom flask, dissolve equimolar amounts (0.05 mol) of N-phenyl-o-phenylenediamine and phenyl isothiocyanate in 100 mL of absolute ethanol. Reflux for 2 hours to yield the thiourea intermediate.
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Oxidative Cyclization (Hugershoff):
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Cool the reaction mixture to 0–5 °C using an ice-water bath.
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Prepare a solution of Bromine (0.055 mol) in 20 mL of glacial acetic acid.
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Causality: Add the bromine solution dropwise over 45 minutes. Strict temperature control (<10 °C) is critical to prevent the exothermic bromination from causing unwanted electrophilic substitution on the phenyl rings rather than the desired sulfur-mediated cyclization.
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Neutralization & Isolation:
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Stir the mixture at room temperature for 12 hours. Monitor via Thin-Layer Chromatography (TLC; Hexane:Ethyl Acetate 7:3) until the thiourea spot disappears.
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Pour the mixture over 200 g of crushed ice. Slowly add 25% aqueous Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 8.0.
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Causality: The benzothiazolimine core is basic. Adjusting the pH to 8.0 ensures the compound is converted from its soluble hydrobromide salt into its insoluble free-base form, forcing it to precipitate while inorganic salts remain dissolved.
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Purification:
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Filter the crude solid under vacuum. Recrystallize from hot ethanol to yield pure 2(3H)-Benzothiazolimine, 3-phenyl- as an off-white crystalline solid.
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References
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2(3H)-Benzothiazolimine, 3-phenyl- | CID 736970 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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Artificial turf fields act as recurring point sources of metals and emerging tire-derived contaminants in stormwater Source: RSC Publishing URL:[Link]
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A Deep Dive into the Complex Chemical Mixture and Toxicity of Tire Wear Particle Leachate in Fathead Minnow Source: ResearchGate / Environmental Toxicology and Chemistry URL:[Link]
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Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans Source: MDPI URL:[Link]
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